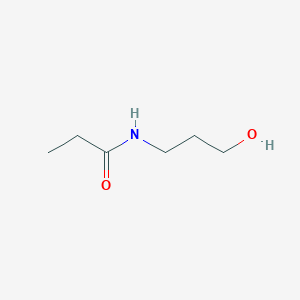
N-(3-hydroxypropyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxypropyl)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxyl group attached to the third carbon of the propyl chain, which is connected to the amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing N-(3-hydroxypropyl)propanamide involves the condensation reaction between propanoic acid and 3-aminopropanol. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Amidation Reaction: Another method involves the amidation of 3-hydroxypropylamine with propanoic acid. This reaction can be catalyzed by using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to improve the yield and efficiency of the reaction.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and automated systems can further enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(3-hydroxypropyl)propanamide can undergo oxidation reactions where the hydroxyl group is oxidized to form a carbonyl group, resulting in the formation of N-(3-oxopropyl)propanamide.
Reduction: The compound can also undergo reduction reactions, particularly the reduction of the amide group to form the corresponding amine, N-(3-hydroxypropyl)propylamine.
Substitution: this compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: N-(3-oxopropyl)propanamide
Reduction: N-(3-hydroxypropyl)propylamine
Substitution: N-(3-halopropyl)propanamide or N-(3-alkoxypropyl)propanamide
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-hydroxypropyl)propanamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in organic synthesis and medicinal chemistry.
Biology: In biological research, this compound is studied for its potential as a building block for the synthesis of biologically active molecules. It can be used to create derivatives that may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications. Derivatives of this compound are investigated for their ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry: In industrial applications, this compound is used as a precursor for the production of polymers, surfactants, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile compound in industrial chemistry.
Wirkmechanismus
The mechanism of action of N-(3-hydroxypropyl)propanamide depends on its specific application and the target it interacts with. In general, the compound can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Propanamide: A simple amide with a similar structure but lacking the hydroxyl group.
N-(2-hydroxyethyl)propanamide: Similar to N-(3-hydroxypropyl)propanamide but with the hydroxyl group attached to the second carbon.
N-(3-hydroxypropyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
Uniqueness: this compound is unique due to the presence of the hydroxyl group on the third carbon of the propyl chain. This structural feature imparts distinct chemical properties, such as increased polarity and the ability to form hydrogen bonds, which can influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
10601-74-8 |
|---|---|
Molekularformel |
C6H13NO2 |
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
N-(3-hydroxypropyl)propanamide |
InChI |
InChI=1S/C6H13NO2/c1-2-6(9)7-4-3-5-8/h8H,2-5H2,1H3,(H,7,9) |
InChI-Schlüssel |
ZSSOONKGCDIKMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B11741900.png)

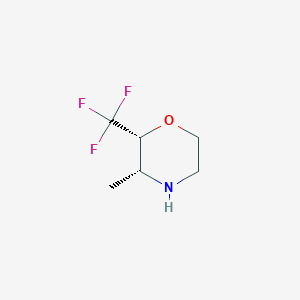
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11741911.png)
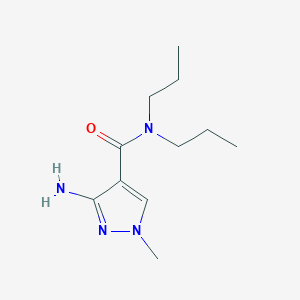
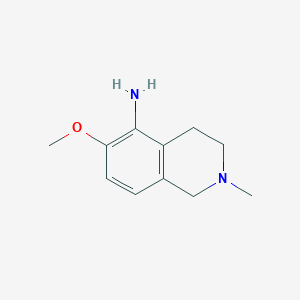
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11741944.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11741950.png)
![Ethyl 4-[[3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzoate](/img/structure/B11741952.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741957.png)
![(2-{[(Naphthalen-1-yl)amino]methyl}phenyl)boronic acid](/img/structure/B11741958.png)
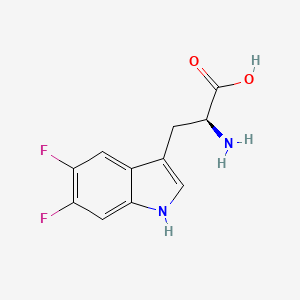
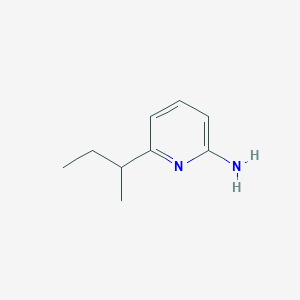
amine](/img/structure/B11741988.png)
